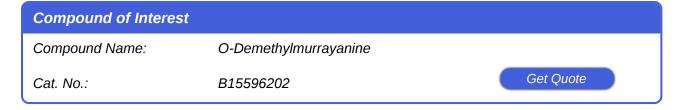


O-Demethylmurrayanine: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylmurrayanine is a naturally occurring carbazole alkaloid with the chemical formula C₁₃H₉NO₂.[1][2] This compound has garnered interest within the scientific community due to its demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the known natural sources of **O-Demethylmurrayanine**, methodologies for its isolation and characterization, and an exploration of its biological activities, with a focus on its potential as an anticancer agent.

Natural Sources of O-Demethylmurrayanine

O-Demethylmurrayanine is found in plants belonging to the Rutaceae family, commonly known as the citrus family. While specific quantitative data for **O-Demethylmurrayanine** remains limited in publicly available literature, its presence has been identified in the following species:

• Murraya koenigii (L.) Spreng: Commonly known as the curry tree, this plant is a rich source of various carbazole alkaloids.[3][4][5][6][7][8][9][10] While numerous studies have focused on the isolation of other major carbazole alkaloids from this plant, **O-Demethylmurrayanine** is also a constituent.



Clausena lansium (Lour.) Skeels: This plant, also a member of the Rutaceae family, has been identified as a source of O-Demethylmurrayanine.[11] Research on Clausena species has led to the isolation and characterization of a variety of carbazole alkaloids.[12][13][14]
 [15]

Due to the lack of specific quantitative data for **O-Demethylmurrayanine**, the following table presents the reported yields of other major carbazole alkaloids from Murraya koenigii and Clausena cambodiana to provide a comparative context for researchers.

Plant Source	Part	Carbazole Alkaloid	Extraction Solvent	Yield (% w/w of dry plant material)	Reference
Murraya koenigii	Leaves	Mahanine	Methanol	Not Specified	[4]
Murraya koenigii	Leaves	Isomahanine	Methanol	Not Specified	[4]
Murraya koenigii	Leaves	Mahanimbine	Acetone	Not Specified	[5]
Murraya koenigii	Leaves	Murrayanol	Acetone	Not Specified	[5]
Clausena cambodiana	Leaves	Mahanine	Not Specified	0.757 ± 0.036	[12]
Clausena cambodiana	Leaves	8- hydroxymaha nimbine	Not Specified	0.176 ± 0.009	[12]
Clausena cambodiana	Leaves	Mahanimbine	Not Specified	0.073 ± 0.004	[12]
Clausena cambodiana	Leaves	Mahanimbicin e	Not Specified	0.007 ± 0.001	[12]

Experimental Protocols



While a specific, detailed protocol for the isolation of **O-Demethylmurrayanine** is not readily available, a general methodology for the extraction and isolation of carbazole alkaloids from Murraya koenigii and Clausena species can be compiled from existing literature.

General Protocol for the Isolation of Carbazole Alkaloids

This protocol is a generalized procedure and may require optimization for the specific isolation of **O-Demethylmurrayanine**.

- 1. Plant Material Preparation:
- Collect fresh, healthy leaves of Murraya koenigii or Clausena lansium.
- Wash the leaves thoroughly with distilled water to remove any dirt or debris.
- Air-dry the leaves in the shade at room temperature for 7-10 days or until they are brittle.
- Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

- Perform successive solvent extraction of the powdered plant material using solvents of increasing polarity, starting with a non-polar solvent like petroleum ether or hexane to remove fats and waxes. This is followed by extraction with a more polar solvent such as methanol, ethanol, or acetone.[6][16]
- The extraction can be carried out using a Soxhlet apparatus for exhaustive extraction or by maceration with intermittent shaking for 48-72 hours.[6][16]
- Filter the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extracts.
- 3. Acid-Base Partitioning for Alkaloid Enrichment:
- Dissolve the crude extract (from methanol, ethanol, or acetone) in a 5% hydrochloric acid solution.
- Filter the acidic solution to remove any insoluble non-alkaloidal material.



- Basify the filtrate to a pH of 9-10 using a suitable base, such as ammonium hydroxide.
- Extract the liberated free alkaloids with an immiscible organic solvent like chloroform or ethyl
 acetate.
- Collect the organic layer and evaporate the solvent to yield the crude alkaloid mixture.[16]
- 4. Chromatographic Purification:
- Subject the crude alkaloid mixture to column chromatography over silica gel or alumina.
- Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate or chloroform.
- Collect the fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system.
- Combine the fractions containing the compound of interest (visualized under UV light or with a suitable staining reagent).
- Further purification can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure **O-Demethylmurrayanine**.

Structure Elucidation

The structure of the isolated **O-Demethylmurrayanine** can be confirmed using various spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the chemical structure, including the position of the demethylation and the aldehyde group on the carbazole skeleton.[17][18][19][20][21]
- Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[22][23][24] [25][26]
- Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the chromophoric system of the



molecule, respectively.

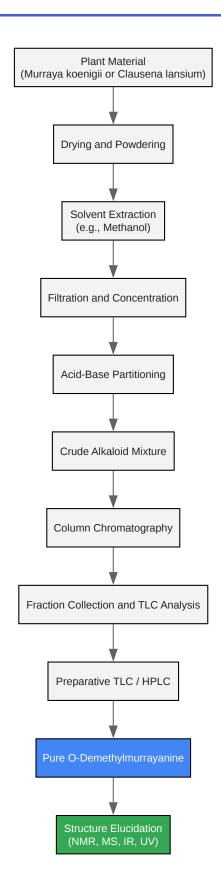
Biological Activity and Signaling Pathway

O-Demethylmurrayanine has demonstrated significant cytotoxic activity against human cancer cell lines. Specifically, it has shown strong cytotoxicity against MCF-7 (human breast adenocarcinoma) and SMMC-7721 (human hepatoma) cells, with reported IC₅₀ values in the range of 4.42-7.59 μg/mL.[27]

While the specific signaling pathway of **O-Demethylmurrayanine**-induced cytotoxicity has not been elucidated, studies on other structurally related carbazole alkaloids isolated from Murraya koenigii provide strong evidence for a likely mechanism of action. Several carbazole alkaloids have been shown to induce apoptosis (programmed cell death) in cancer cells through the intrinsic or mitochondrial pathway.[3][4] This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, specifically caspase-9 and caspase-3, which are key executioner enzymes of apoptosis.[3]

Visualizations Experimental Workflow



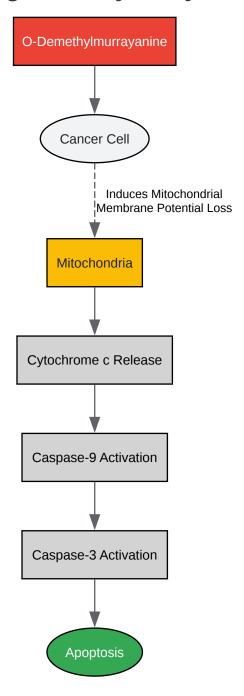


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Caption: General workflow for the isolation of **O-Demethylmurrayanine**.



Proposed Signaling Pathway of Cytotoxicity



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Caption: Proposed apoptotic signaling pathway for **O-Demethylmurrayanine**.

Conclusion



O-Demethylmurrayanine, a carbazole alkaloid found in Murraya koenigii and Clausena lansium, exhibits promising cytotoxic activity against cancer cells. While further research is needed to quantify its abundance in these natural sources and to develop optimized isolation protocols, the existing data on related carbazole alkaloids provide a solid foundation for future investigations. The likely mechanism of action through the induction of apoptosis via the mitochondrial pathway makes **O-Demethylmurrayanine** a compelling candidate for further preclinical studies in the development of novel anticancer therapeutics. This technical guide serves as a resource for researchers to navigate the current understanding of this potent natural compound.

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